3-Acetamidopyridine

Catalog No.
S662535
CAS No.
5867-45-8
M.F
C7H8N2O
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetamidopyridine

CAS Number

5867-45-8

Product Name

3-Acetamidopyridine

IUPAC Name

N-pyridin-3-ylacetamide

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C7H8N2O/c1-6(10)9-7-3-2-4-8-5-7/h2-5H,1H3,(H,9,10)

InChI Key

JVYIBLHBCPSTKF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CN=CC=C1

Canonical SMILES

CC(=O)NC1=CN=CC=C1

Limited Availability of Information:

Potential Research Applications:

Based on its chemical structure, 3-Acetamidopyridine might hold potential for research in various areas, including:

  • Organic synthesis: As a building block for the synthesis of more complex molecules with potential applications in drug discovery or material science [].
  • Medicinal chemistry: Due to the presence of the pyridine ring, which is a common scaffold in many bioactive molecules, 3-Acetamidopyridine could be explored for its potential biological activity []. However, further research is needed to determine its specific effects.

3-Acetamidopyridine is a derivative of pyridine, a six-membered aromatic ring containing nitrogen. The addition of an acetamide group (CH3CONH) modifies the molecule's properties [].

Origin and Significance

The origin of 3-Acetamidopyridine is not readily available in scientific literature. However, pyridines and their derivatives are prevalent in many natural products and pharmaceuticals []. Understanding the properties of these modified pyridines can aid in the development of new drugs or materials.


Molecular Structure Analysis

3-Acetamidopyridine possesses a planar structure due to the presence of the conjugated aromatic ring and the amide group []. The nitrogen atom in the pyridine ring and the carbonyl group (C=O) in the amide group can participate in hydrogen bonding, potentially influencing interactions with other molecules [].


Chemical Reactions Analysis

Specific information on the chemical reactions of 3-Acetamidopyridine is limited. However, general reactions for amides and substituted pyridines can be referenced to understand its potential reactivity [, ].

  • Synthesis: Amides like 3-Acetamidopyridine can be synthesized via acylation reactions, where an acyl group (RCO-) reacts with an amine (NH2) [].
  • Decomposition: Under acidic or basic conditions, amides can hydrolyze to their corresponding carboxylic acid and amine [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature based on similar compounds [].
  • Solubility: Potentially soluble in polar organic solvents like dimethyl sulfoxide (DMSO) or ethanol due to the presence of the amide group [].
  • Melting and boiling points: Data not available.

There is no scientific literature readily available on the specific mechanism of action of 3-Acetamidopyridine.

Information on the safety hazards of 3-Acetamidopyridine is not available. However, similar pyridine derivatives can be irritants and harmful if inhaled or ingested []. As a general precaution, any unknown compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

  • Nucleophilic Substitution: The nitrogen atom in the acetamido group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
  • Reduction Reactions: 3-Acetamidopyridine can be reduced to yield 3-aminopyridine, which is a significant transformation in organic synthesis .

Research indicates that 3-acetamidopyridine exhibits various biological activities, including:

  • Neuroprotective Effects: It has been studied for its potential neuroprotective properties, particularly in models of neurodegenerative diseases.
  • Antimicrobial Activity: Some studies suggest that it may possess antimicrobial properties, making it a candidate for further pharmacological investigations .
  • Pharmacological

The synthesis of 3-acetamidopyridine typically involves the following method:

  • Starting Materials: The synthesis begins with 3-aminopyridine and acetic anhydride.
  • Reaction Conditions: The two components are mixed in a solvent (such as pyridine) and allowed to react at room temperature for approximately 24 hours.
  • Workup Process: After the reaction, water is added to the mixture, and the product is isolated through evaporation and recrystallization from methanol .

3-Acetamidopyridine has several applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
  • Agrochemicals: Its derivatives are investigated for potential use as pesticides or herbicides due to their biological activity.
  • Material Science: It may be utilized in developing new materials with specific electronic or optical properties .

Studies on the interactions of 3-acetamidopyridine with other compounds have revealed:

  • Complex Formation: It can form complexes with metal ions, which may enhance its biological activity or alter its reactivity.
  • Synergistic Effects: When combined with other pharmacologically active compounds, it may exhibit synergistic effects that improve efficacy against certain biological targets .

Several compounds share structural similarities with 3-acetamidopyridine. Here are some notable examples:

Compound NameStructureUnique Features
3-AminopyridineC₅H₆N₂Lacks the acetamido group; primarily used in neuropharmacology.
2-AcetamidopyridineC₇H₈N₂OSubstituted at the 2-position; different biological activities.
4-AcetamidopyridineC₇H₈N₂OSubstituted at the 4-position; used in different synthetic pathways.
NicotinamideC₆H₆N₂OA related compound involved in metabolic processes; serves as a precursor to nicotinamide adenine dinucleotide (NAD).

Uniqueness of 3-Acetamidopyridine

The unique acetamido substitution on the pyridine ring allows 3-acetamidopyridine to engage in specific interactions and reactions that differentiate it from its analogs. Its particular biological profile makes it a subject of interest for drug development and synthetic chemistry applications.

Molecular Formula: C₇H₈N₂O
IUPAC Name: N-Pyridin-3-ylacetamide
CAS RN: 5867-45-8
PubChem CID: 79978

PropertyValueSource
Molecular Weight136.15 g/mol
Melting Point133–137°C
Boiling Point327°C
SolubilityMethanol, acetic anhydride

Synonyms:

  • 3-(Acetylamino)pyridine
  • N-(3-Pyridyl)acetamide
  • 3-Acetylaminopyridine

Historical Context and Development

3-Acetamidopyridine was first synthesized in the mid-20th century as part of efforts to explore pyridine derivatives. Its preparation involves the acetylation of 3-aminopyridine, a precursor obtained via the Hofmann degradation of nicotinamide. Early methods relied on acetic anhydride in pyridine, yielding the compound in moderate quantities. Modern industrial synthesis employs optimized conditions, including temperature control and catalysts, to enhance efficiency.

Position in Heterocyclic Chemistry

3-Acetamidopyridine belongs to the pyridine derivatives class, a subset of six-membered aromatic heterocycles containing nitrogen. Its structure combines:

  • Pyridine core: An aromatic ring with one nitrogen atom.
  • Acetamide substituent: A carbonyl-linked methyl group attached to the nitrogen.

This dual functionality enables participation in both nucleophilic and electrophilic reactions, making it valuable for synthesizing bioactive molecules.

Significance in Pyridine Chemistry

Pyridine derivatives are pivotal in medicinal chemistry due to their electron-deficient aromatic systems, which facilitate π-π stacking and hydrogen bonding with biological targets. 3-Acetamidopyridine’s role includes:

  • Intermediate in drug synthesis: Used to construct antihistamines, kinase inhibitors, and anticancer agents.
  • Coordination chemistry: Acts as a ligand in metal complexes due to the nitrogen’s lone pair.

XLogP3

0.4

Boiling Point

326.5 °C

LogP

0.41 (LogP)

Melting Point

133.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5867-45-8

Wikipedia

Acetamide, N-3-pyridinyl- (9CI)

Dates

Modify: 2023-08-15

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